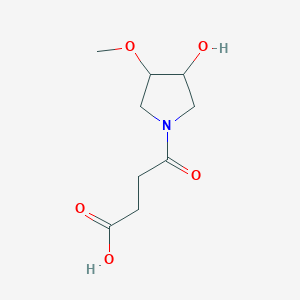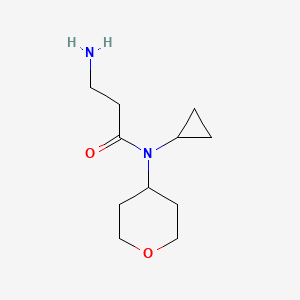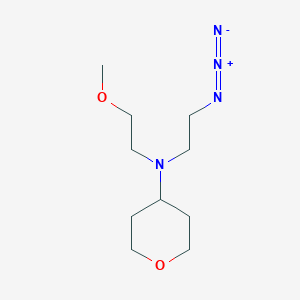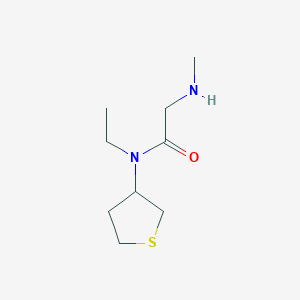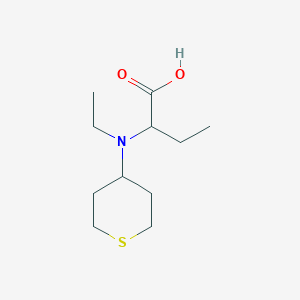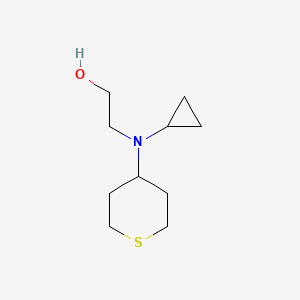
2-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran in a dry reaction flask . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0 degrees over 6 hours, then the reaction product is diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds . In addition, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound's structural components, including cyclopropyl and tetrahydro-2H-thiopyran rings, are instrumental in various synthetic pathways. For instance, cyclopropyl ketones, which are structurally related, exhibit high acidity due to electron-withdrawing groups, leading to reactions such as ring opening, forming compounds like tetracyanopropenides or alkoxyl(aminooxy)-aminofuran derivatives (Bardasov et al., 2009). Furthermore, cyclopropyl amines, akin to the compound , may have therapeutic potential due to their free radical scavenging properties (Muhi-Eldeen & Hassan, 2017).
Medicinal Chemistry
- The structural motifs present in 2-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol are significant in medicinal chemistry. Compounds containing cyclopropyl and tetrahydro-2H-thiopyran units have been synthesized for potential therapeutic applications. For instance, the cyclopropyl group is involved in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the medicinal relevance of these structural components (Kauffman et al., 2000).
Material Science and Surface Chemistry
- Cyclopropyl and tetrahydro-2H-thiopyran components are utilized in material science and surface chemistry. For example, self-assembled monolayers (SAMs) of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) have been studied for their properties and stability, showcasing the application of these structures in nanotechnology and surface engineering (Dabirian et al., 2005).
Mecanismo De Acción
While the specific mechanism of action for 2-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol is not mentioned in the search results, similar compounds are mainly used as intermediates in organic synthesis and medicinal chemistry, and can be used for the synthesis of cell biology test reagents .
Propiedades
IUPAC Name |
2-[cyclopropyl(thian-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-6-5-11(9-1-2-9)10-3-7-13-8-4-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACYAFHWAGCECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)
